molecular formula C14H14BrNO3S B5755652 N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5755652
M. Wt: 356.24 g/mol
InChI Key: VKEUKQXRNCGHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide, also known as bromfenac sodium, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. The compound was first synthesized in 1986 by researchers at the University of Illinois, and has since been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking the activity of these enzymes, N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide sodium reduces inflammation and pain in various tissues and organs.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various animal models. These include the inhibition of COX enzymes, the reduction of prostaglandin synthesis, and the suppression of inflammation and pain. The compound has also been shown to have anti-tumor properties in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against COX enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, the compound can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide. These include the development of more selective COX inhibitors, the investigation of the compound's anti-tumor properties, and the exploration of its potential applications in treating other inflammatory conditions. Additionally, further studies are needed to better understand the compound's off-target effects and potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide involves the reaction of 4-bromo-2-methylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound in high yield and purity.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of the compound is in the study of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Bromfenac sodium is a potent inhibitor of COX enzymes, and has been shown to be effective in reducing inflammation and pain in various animal models.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEUKQXRNCGHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide

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